4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3-bromophenyl)-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRCKDDPXWFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 (Chalcone Formation): Equimolar quantities of 2-acetylthiophene and 3-bromobenzaldehyde are stirred in 50% aqueous KOH at 0–5°C for 20 hours. Acidification with 6 N HCl precipitates the chalcone, which is filtered and used directly.
-
Step 2 (Cyclization): The chalcone reacts with guanidine HCl (1.5 eq) in refluxing ethanol (78°C) for 12–16 hours. Neutralization with ammonium acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:2).
This method achieves yields of 65–75%, with purity >95% confirmed by HPLC. Key challenges include controlling exothermic reactions during condensation and minimizing byproducts such as uncyclized Schiff bases.
Copper-Catalyzed Cross-Coupling Reactions
A modular strategy employs copper(II) acetate [Cu(OAc)₂] to facilitate Ullmann-type couplings between halogenated pyrimidines and arylboronic acids. This method is advantageous for introducing the 3-bromophenyl and thiophen-2-yl groups sequentially.
Protocol and Mechanistic Insights
-
Starting Material: 4,6-Dichloropyrimidin-2-amine is reacted with 3-bromophenylboronic acid (1.1 eq) in dichloroethane (DCE) under nitrogen. Cu(OAc)₂ (10 mol%) catalyzes the coupling at 80°C for 6 hours, producing 4-(3-bromophenyl)-6-chloropyrimidin-2-amine.
-
Second Coupling: The chloropyrimidine intermediate reacts with thiophen-2-ylboronic acid under identical conditions, yielding the final product after column chromatography (hexane/EtOAc, 4:1).
Yields for this two-step process range from 70–80%, with shorter reaction times (12–14 hours total) compared to condensation routes. Nuclear magnetic resonance (NMR) spectra confirm regioselectivity, with no detectable coupling at the 2-amino position.
Chalcone-Mediated Cyclization with Guanidine
Adapted from anticancer drug syntheses, this method utilizes preformed chalcones derived from 3-bromoacetophenone and thiophene-2-carboxaldehyde. Cyclization with guanidine in basic ethanol constructs the pyrimidine ring in a single pot.
Key Steps and Scalability
-
Chalcone Synthesis: 3-Bromoacetophenone (1 eq) and thiophene-2-carboxaldehyde (1.05 eq) undergo aldol condensation in 50% KOH/ethanol at 0°C. The chalcone precipitates at 85% yield.
-
Cyclization: Heating the chalcone with guanidine HCl (2 eq) and sodium ethoxide in ethanol at reflux for 24 hours affords the target compound. Purification via recrystallization (ethanol/water) achieves 92% purity.
This method is scalable to kilogram quantities but requires stringent temperature control to prevent decomposition of the thiophene moiety.
Comparative Analysis of Methods
Advanced Modifications and Catalytic Innovations
Recent advancements focus on replacing Cu(OAc)₂ with palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency for electron-deficient arylboronic acids. Additionally, microwave-assisted cyclization reduces reaction times from 24 hours to 45 minutes, albeit with a 5–10% yield penalty due to side reactions.
Characterization and Quality Control
Critical analytical data for 4-(3-bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.36 (d, J = 4.8 Hz, 1H, pyrimidine-H), 7.52–7.37 (m, 4H, aryl-H), 6.96 (s, 1H, NH₂), 6.74–6.61 (m, 3H, thiophene-H).
Impurity profiling via LC-MS identifies common byproducts such as dehalogenated derivatives (<2%) and dimerized species (<1%) .
Chemical Reactions Analysis
Suzuki Coupling
Suzuki coupling is a versatile method for synthesizing biaryl compounds. In the context of pyrimidine derivatives, this reaction can be used to attach aryl groups to the pyrimidine core.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Pyrimidine halide, Boronic acid | Pd catalyst, Base (e.g., K2CO3) | Biaryl pyrimidine | Variable |
Amination
Amination of pyrimidine derivatives can be achieved through various methods, including direct amination using amines or by converting existing functional groups into amines.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Pyrimidine halide, Amine | Base (e.g., K2CO3), Solvent (e.g., THF) | Aminopyrimidine | Variable |
Hydrogenation
Hydrogenation can be used to reduce nitro groups to amines, which is a common step in synthesizing aminopyrimidine derivatives.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Nitropyrimidine | H2, Catalyst (e.g., Pd/C) | Aminopyrimidine | High |
Biological Activities
-
Anticancer Properties : Some pyrimidine derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes or interact with DNA .
-
Antimicrobial Activities : Pyrimidine derivatives are also known for their antimicrobial properties, which make them potential candidates for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's mechanism may involve the inhibition of cell proliferation and induction of apoptosis through interference with critical signaling pathways involved in cancer progression.
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : It may act as a kinase inhibitor, disrupting signaling pathways crucial for cancer cell survival.
- Interference with DNA Repair Mechanisms : The compound could impede the repair of DNA damage in cancer cells, leading to increased cell death.
- Binding Affinity Studies : Molecular docking studies have revealed its ability to bind to specific proteins involved in disease pathways, enhancing our understanding of its therapeutic potential.
Materials Science
The unique chemical structure of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine also makes it suitable for applications in materials science. Its properties are being explored for use in organic semiconductors and other advanced materials due to its electronic characteristics. The compound's ability to form stable thin films can be advantageous for developing electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the development of new derivatives with tailored properties.
- Coupling Reactions : It can be involved in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, which are essential for constructing complex organic frameworks .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine against several cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary but often include kinases or other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrimidine ring significantly affect physicochemical and biological properties.
- Electronic Effects: Electron-withdrawing groups (e.g., Br, NO₂) at meta/para positions enhance antimicrobial activity by increasing electrophilicity . For example, 4-(4-bromophenyl) analogs show superior activity against S. aureus compared to fluoro or chloro derivatives .
- Quantum studies reveal bromine’s larger atomic radius and polarizability enhance van der Waals interactions in bromophenyl derivatives .
Biological Activity
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with distinct bromophenyl and thiophenyl substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be represented as follows:
Key Features
- Bromophenyl Group : The presence of the bromine atom may enhance the compound's reactivity and influence its binding affinity to biological targets.
- Thiophenyl Group : This group can contribute to the compound's electronic properties, potentially affecting its interaction with enzymes and receptors.
Anticancer Activity
Recent studies have explored the anticancer properties of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects on renal carcinoma cell lines (RFX 393), the compound showed promising results:
- IC50 Values : The compound exhibited an IC50 value of approximately 11.70 µM, indicating moderate potency against this cancer cell line .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| RFX 393 | 11.70 | Staurosporine |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly against cyclin-dependent kinases (CDKs) and other signaling proteins involved in cancer progression.
Kinase Inhibition Studies
In vitro studies have shown that derivatives similar to 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can inhibit CDK2 and TRKA with IC50 values ranging from 0.09 to 1.58 µM . This suggests a strong potential for the development of targeted cancer therapies.
| Enzyme Target | IC50 Range (µM) |
|---|---|
| CDK2 | 0.09 - 1.58 |
| TRKA | 0.23 - 1.59 |
The mechanism by which 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to active sites of kinases, thereby disrupting their function in cell cycle regulation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells, as evidenced by cell cycle arrest in the G0–G1 phase .
Comparative Analysis
To understand the uniqueness of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, it is beneficial to compare it with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-(Phenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | Lacks bromine, potentially lower reactivity | Reduced anticancer activity |
| 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-am | Chlorine instead of bromine | Varies in kinase inhibition |
Uniqueness
The presence of both bromophenyl and thiophenyl groups in 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine confers distinct electronic properties that enhance its reactivity and selectivity towards biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
